Cas no 19879-28-8 ((-)-afzelechin)
(-)-afzelechin Chemical and Physical Properties
Names and Identifiers
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- (-)-afzelechin
- (2S,3R)-2,3-trans-4',5,7-trihydroxyflavan-3-ol
- (?)-afzelechin
- afzelechin
- ent-afzelechin
- Afzelechin, (-)-
- (2S,3R)-afzelechin
- DA-68930
- 19879-28-8
- CS-0899030
- HY-N12363
- (2S,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
- (2S,3R)-3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3,5,7-triol
- 2H-1-Benzopyran-3,5,7-triol, 3,4-dihydro-2-(4-hydroxyphenyl)-, (2S,3R)-
- SCHEMBL13002223
- 5SEW76W5M7
- 3,4',5,7-Flavantetrol, (-)-
-
- Inchi: 1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m1/s1
- InChI Key: RSYUFYQTACJFML-HIFRSBDPSA-N
- SMILES: O1C2C=C(C=C(C=2C[C@H]([C@@H]1C1C=CC(=CC=1)O)O)O)O
Computed Properties
- Exact Mass: 274.08412354Da
- Monoisotopic Mass: 274.08412354Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 90.2Ų
(-)-afzelechin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A2626782-5mg |
(-)-Afzelechin |
19879-28-8 | 98% | 5mg |
$622.0 | 2024-04-22 |
(-)-afzelechin Suppliers
(-)-afzelechin Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on (-)-afzelechin
(-)-Afzelechin (CAS No. 19879-28-8): A Promising Natural Product for Biomedical Applications
Afzelechin, a member of the flavan-3-ol family, is a naturally occurring polyphenolic compound with a unique stereochemical configuration. Its molecular formula C15H14O6 and molecular weight of 278.28 g/mol are key characteristics that distinguish it from its structural analogs. The CAS No. 19879-28-8 designation confirms its identity as a well-characterized compound in pharmacological research. Recent studies have highlighted its potential as a therapeutic agent due to its multifaceted biological activities.
As a flavan-3-ol derivative, Afzelechin exhibits antioxidant, anti-inflammatory, and neuroprotective properties. These features have been extensively explored in recent years, with a focus on its role in chronic disease management. A 2023 study published in Pharmaceutical Research demonstrated that Afzelechin significantly reduces oxidative stress markers in diabetic rat models, suggesting its potential in metabolic syndrome treatment. This finding aligns with the growing interest in natural products for drug development.
The stereochemistry of Afzelechin is critical to its biological activity. The (-) configuration confers specific interactions with target proteins, unlike its (+) enantiomer. This enantioselectivity is a key factor in its pharmacological profile. Research published in Journal of Medicinal Chemistry (2024) revealed that the (-) form exhibits a 2.5-fold higher affinity for the COX-2 enzyme compared to the (+) isomer, making it a promising candidate for anti-inflammatory drug development.
Recent advances in natural product research have emphasized the importance of Afzelechin in gut microbiota modulation. A 2023 study in Frontiers in Microbiology showed that Afzelechin enhances the growth of beneficial bacteria like Lactobacillus while inhibiting pathogenic strains. This dual effect suggests potential applications in probiotic formulations and gut health interventions. The compound's ability to modulate microbial communities is a significant breakthrough in functional food development.
Pharmacokinetic studies of Afzelechin have revealed its bioavailability and metabolic pathways. Research published in Drug Metabolism and Disposition (2023) indicates that the compound is primarily metabolized via glucuronidation in the liver, with minimal systemic toxicity. This metabolic profile is crucial for its safety in therapeutic applications. The CAS No. 19879-28-8 compound's low toxicity profile makes it suitable for long-term treatment regimens.
Emerging evidence suggests that Afzelechin may have neuroprotective effects in neurodegenerative diseases. A 2024 study in Neuroscience Letters demonstrated that the compound reduces amyloid-beta aggregation in Alzheimer's disease models. This discovery is particularly relevant given the aging population and the increasing prevalence of neurodegenerative disorders. The Afzelechin compound's ability to target protein misfolding is a novel therapeutic strategy.
Recent developments in drug delivery systems have focused on enhancing the bioavailability of Afzelechin. Nanoparticle-based formulations have shown promise in improving oral absorption. A 2023 study in Journal of Controlled Release reported that Afzelechin-loaded liposomes increased cellular uptake by 40% compared to conventional formulations. This advancement addresses one of the major challenges in natural product therapeutics.
The polyphenolic structure of Afzelechin contributes to its diverse biological activities. Its ability to scavenge free radicals and modulate signaling pathways makes it a versatile compound for pharmaceutical applications. Research published in Antioxidants (2024) highlighted its role in reducing inflammation in rheumatoid arthritis models, supporting its potential as an adjunct therapy.
Current trends in natural product drug discovery emphasize the importance of Afzelechin in developing targeted therapies. Its unique stereochemistry and biological activities position it as a valuable lead compound for pharmaceutical innovation. Ongoing research is exploring its potential in combination therapies for complex diseases.
As a flavan-3-ol derivative, Afzelechin continues to attract scientific interest due to its multifaceted biological activities. The CAS No. 19879-28-8 compound's potential in metabolic syndrome, neurodegenerative diseases, and gut health is driving further research. These developments underscore the importance of natural products in modern medicine and highlight the therapeutic promise of Afzelechin.
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